molecular formula C22H18N4O3 B11584584 2-(5-Ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-4-nitrophenol

2-(5-Ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-4-nitrophenol

Cat. No.: B11584584
M. Wt: 386.4 g/mol
InChI Key: VXZAZQDSIRDWLB-UHFFFAOYSA-N
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Description

2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core. This is followed by cyclization with a suitable reagent to form the quinazoline ring. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and pimobendan, which are used as therapeutic agents.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

Uniqueness

2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL is unique due to its fused ring system that combines the structural features of both benzimidazole and quinazoline

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(5-ethyl-6H-benzimidazolo[1,2-c]quinazolin-6-yl)-4-nitrophenol

InChI

InChI=1S/C22H18N4O3/c1-2-24-18-9-5-3-7-15(18)21-23-17-8-4-6-10-19(17)25(21)22(24)16-13-14(26(28)29)11-12-20(16)27/h3-13,22,27H,2H2,1H3

InChI Key

VXZAZQDSIRDWLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=C(C=CC(=C5)[N+](=O)[O-])O

Origin of Product

United States

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